

Potential for QTc prolongation with hydrodolasetron administration

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Compound of Interest

Compound Name: *Hydrodolasetron*

Cat. No.: *B3107998*

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Technical Support Center: Hydrodolasetron and QTc Prolongation

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for QTc prolongation with **hydrodolasetron** administration.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between dolasetron and **hydrodolasetron**?

Dolasetron is a prodrug that is rapidly and completely metabolized by carbonyl reductase to its active metabolite, **hydrodolasetron**.^{[1][2]} **Hydrodolasetron** is primarily responsible for the drug's pharmacological effects.^[2]

Q2: Is there a risk of QTc prolongation with **hydrodolasetron**?

Yes, administration of dolasetron, which is converted to **hydrodolasetron**, has been associated with a dose-dependent prolongation of the QT interval, as well as the PR and QRS intervals.^{[3][4][5]} This effect can increase the risk of serious cardiac arrhythmias, including the potentially fatal Torsades de Pointes.^{[3][4]}

Q3: What is the mechanism behind **hydrodolasetron**-induced QTc prolongation?

Hydrodolasetron has been shown to block cardiac sodium channels, which slows cardiac depolarization.[1][5] There is also evidence to suggest that it interacts with potassium channels, thereby affecting cardiac repolarization.[5] The inhibition of the delayed rectifier potassium current (IKr) is a common mechanism for QTc prolongation by various drugs.[6]

Q4: Has the FDA issued any warnings regarding dolasetron and QTc prolongation?

Yes, the U.S. Food and Drug Administration (FDA) has issued warnings regarding the risk of abnormal heart rhythms associated with dolasetron (Anzemet).[3][4] Due to the risk of QTc prolongation, the intravenous (IV) form of dolasetron is no longer indicated for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3][7]

Q5: Are certain patient populations at a higher risk for **hydrodolasetron**-induced arrhythmias?

Yes, patients with the following conditions are at a particular risk for serious abnormal heart rhythms:

- Underlying structural heart disease[3]
- Preexisting conduction system abnormalities[3]
- The elderly[3]
- Sick sinus syndrome[3]
- Atrial fibrillation with slow ventricular response[3]
- Myocardial ischemia[3]
- Patients receiving other drugs known to prolong the PR and QRS intervals[3]

Troubleshooting Guide

Issue: Unexpectedly large QTc interval prolongation observed in a non-clinical study.

Possible Causes and Solutions:

- High Concentration of **Hydrodolasetron**: The prolongation of QT, QRS, and PR intervals is associated with higher concentrations of **hydrodolasetron**.[\[3\]](#)[\[4\]](#)
 - Troubleshooting Step: Review the dosing regimen and ensure it aligns with established safety margins. Consider measuring plasma concentrations of **hydrodolasetron** to correlate with the observed ECG changes.
- Concurrent Medication: Concomitant administration of other QTc-prolonging drugs can have an additive effect.
 - Troubleshooting Step: Review all co-administered compounds for their potential to affect cardiac repolarization. A list of drugs that may interact with dolasetron can be found in resources like DrugBank.[\[2\]](#)
- Electrolyte Imbalance: Hypokalemia and hypomagnesemia can exacerbate QTc prolongation.[\[4\]](#)
 - Troubleshooting Step: In clinical studies, it is advised to correct for low potassium and magnesium levels before administering the drug and to monitor these electrolytes post-administration.[\[4\]](#)

Issue: Difficulty interpreting ECG changes in pediatric populations.

Background:

- The FDA did not recommend a pediatric study for QTc prolongation due to the wide variability in heart rate and, consequently, the QTc interval in this population.[\[3\]](#)
- However, based on pharmacokinetic modeling and simulation, the change in the corrected QT interval (QTcF) was predicted to be significantly higher in pediatric patients receiving the recommended CINV dose (1.8 mg/kg) of intravenous dolasetron.[\[3\]](#)

Recommendation:

- Exercise extreme caution when extrapolating adult data to pediatric populations.

- Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict potential exposure and effects in children.

Data Presentation

Table 1: Summary of a Thorough QT Study in Healthy Adults with Intravenous Dolasetron

Dose Group	Maximum Mean Difference in QTcF from Placebo (ms)	95% Upper Confidence Bound (ms)
100 mg IV Dolasetron	14.1	16.1
300 mg IV Dolasetron (supratherapeutic)	36.6	38.6

Data sourced from an FDA summary of a randomized, placebo- and active-controlled crossover study.[\[3\]](#)[\[4\]](#)

Table 2: Predicted QTcF Interval Changes in Pediatric Patients (based on modeling)

Indication	Recommended Dose	Predicted Mean QTcF Interval Change (ms)	90% Confidence Interval (ms)
CINV	1.8 mg/kg	22.5	21.1 - 23.9
PONV	0.35 mg/kg	Less prominent elevation	-

Data sourced from FDA modeling and simulation based on pharmacokinetic data.[\[3\]](#)

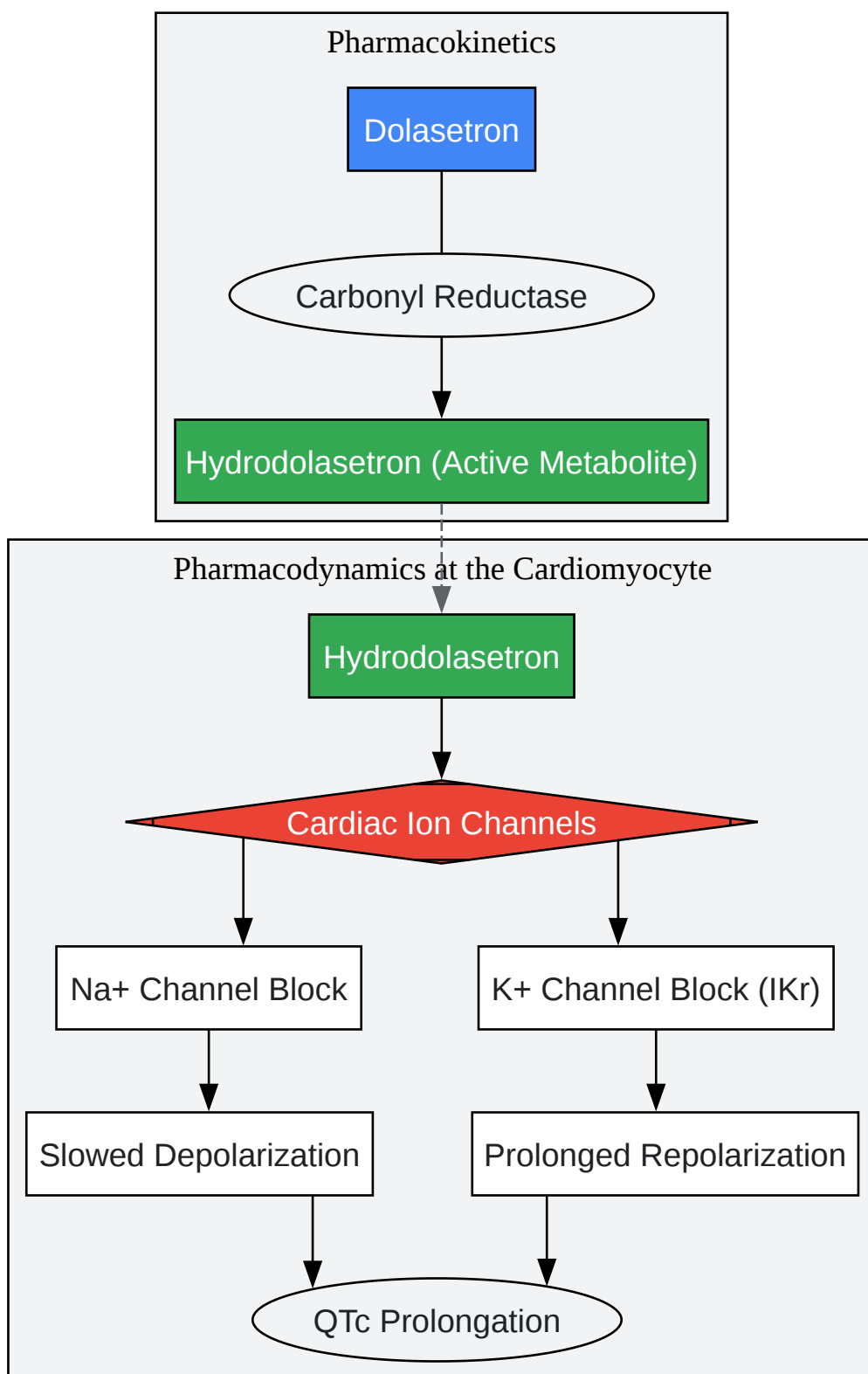
Experimental Protocols

Key Experiment: Thorough QT/QTc Study in Healthy Adults

- Study Design: Randomized, placebo- and active- (moxifloxacin 400 mg once daily) controlled crossover study.[\[3\]](#)

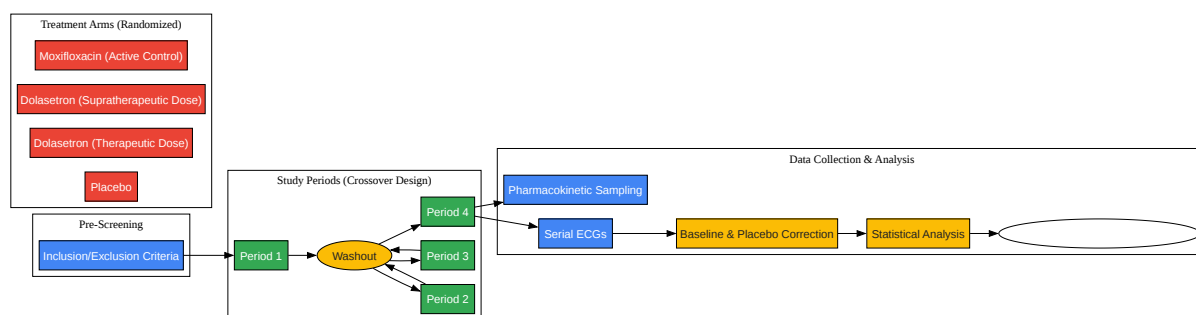
- Subjects: 80 healthy adult volunteers.[3][4]
- Drug Administration: Intravenous (IV) dolasetron at doses of 100 mg and 300 mg (supratherapeutic).[3][4]
- ECG Measurements: 14 ECG measurements were taken over a 24-hour period on Day 4 of the study.[3]
- QT Correction Formula: The QT interval was corrected for heart rate using Fridericia's formula (QTcF).[3]
- Primary Endpoint: The maximum mean difference in QTcF from placebo after baseline correction.[3]
- Regulatory Guidance: The design and conduct of such studies are guided by the ICH E14 guidance document.[8][9]

Visualizations



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Caption: Mechanism of **Hydrodolasetron**-Induced QTc Prolongation.



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